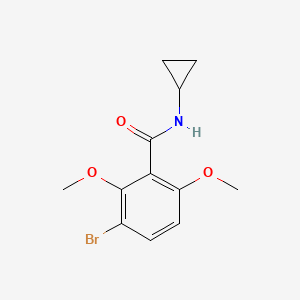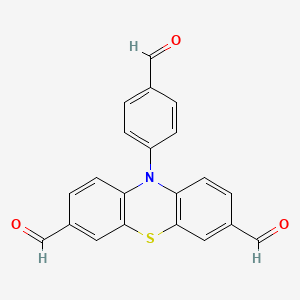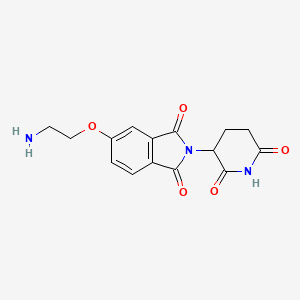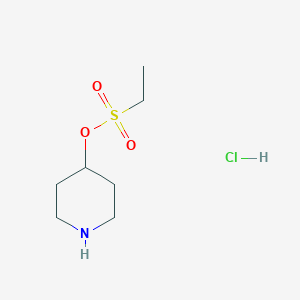![molecular formula C11H17Cl2N3O2 B14775434 1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)
1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride is a compound that features a pyrrolidine ring substituted with a 4-nitrophenylmethyl group
Vorbereitungsmethoden
The synthesis of 1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Nitrophenylmethyl Group: This step involves the substitution of the pyrrolidine ring with a 4-nitrophenylmethyl group. Common reagents for this step include 4-nitrobenzyl chloride and a base such as sodium hydride.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, sodium hydride, and hydrochloric acid. Major products formed from these reactions include reduced amines and substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrrolidine ring can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride: This compound features a chloro group instead of a nitro group, which can lead to different reactivity and biological activity.
1-Methylpyrrolidin-3-amine: This compound lacks the 4-nitrophenylmethyl group, resulting in different chemical and biological properties.
Eigenschaften
Molekularformel |
C11H17Cl2N3O2 |
|---|---|
Molekulargewicht |
294.17 g/mol |
IUPAC-Name |
1-[(4-nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H15N3O2.2ClH/c12-10-5-6-13(8-10)7-9-1-3-11(4-2-9)14(15)16;;/h1-4,10H,5-8,12H2;2*1H |
InChI-Schlüssel |
AXBGSYZYMVZKJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


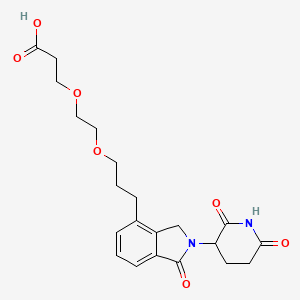
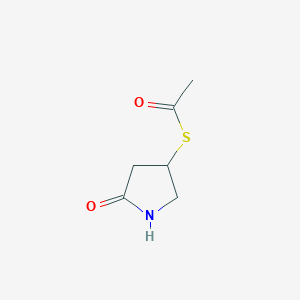

![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)
![N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)
![2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B14775394.png)
